Superior Beta-Adrenergic Blockade Potency Relative to Propranolol in Cardiovascular Models
In a direct head-to-head comparison of cardiovascular beta-adrenergic receptor blockade, the racemic free base form (as part of dl-YB-2) demonstrated 1.2-1.7 times greater potency than the classic benchmark beta-blocker, propranolol [1]. This quantitative advantage positions 7-(2-Hydroxy-3-isopropylaminopropoxy)indene as a superior tool for studies requiring potent, non-selective β-blockade without the confounding factors of cardioselectivity or partial agonism.
| Evidence Dimension | Potency of beta-adrenergic receptor blockade |
|---|---|
| Target Compound Data | 1.2-1.7 times more potent than propranolol |
| Comparator Or Baseline | Propranolol |
| Quantified Difference | 20-70% increase in potency |
| Conditions | Isolated guinea pig atria and anesthetized dogs; antagonism of isoproterenol and cardiac sympathetic nerve stimulation |
Why This Matters
This data provides a quantifiable basis for selecting this compound over propranolol in in vitro and in vivo cardiovascular research models where maximizing β-blockade is critical.
- [1] Tachikawa, S., Takenaka, T., & Maeno, H. (1974). Cardiovascular beta-adrenergic receptor blocking activities of 1-(7-indenyloxy)-3-isopropylaminopropane-2-ol hydrochloride (YB-2) and its optical isomers. Japanese Journal of Pharmacology, 24(4), 509-520. View Source
